molecular formula C20H10Cl2O2 B12003878 9,4-Dione, 2,3-dichloro-9,10-dihydro- CAS No. 83548-91-8

9,4-Dione, 2,3-dichloro-9,10-dihydro-

Cat. No.: B12003878
CAS No.: 83548-91-8
M. Wt: 353.2 g/mol
InChI Key: BHXOWUDBEKWKER-UHFFFAOYSA-N
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Description

2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione is an organic compound with the molecular formula C14H10Cl2O2. This compound is part of the anthracene family, known for its aromatic properties and significant applications in various fields, including organic electronics and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione typically involves the chlorination of anthracene derivatives. One common method includes the reaction of anthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of cancer cell growth. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-9,10-dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione is unique due to its specific chlorination pattern and the presence of the benzenoanthracene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

83548-91-8

Molecular Formula

C20H10Cl2O2

Molecular Weight

353.2 g/mol

IUPAC Name

4,5-dichloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione

InChI

InChI=1S/C20H10Cl2O2/c21-17-18(22)20(24)16-14-10-6-2-1-5-9(10)13(15(16)19(17)23)11-7-3-4-8-12(11)14/h1-8,13-14H

InChI Key

BHXOWUDBEKWKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C(=C(C5=O)Cl)Cl

Origin of Product

United States

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